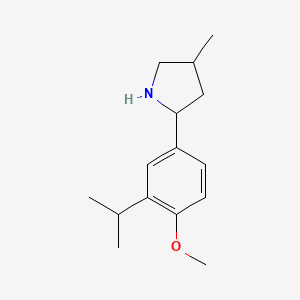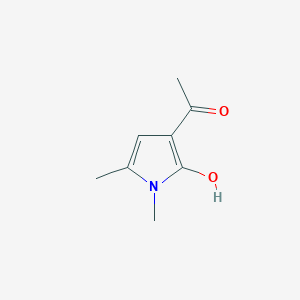
1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutyl group, a nitrophenyl group, and an amine group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclobutanone can be used as the diketone precursor.
Coupling Reaction: The nitrophenyl group can be coupled with the pyrazole ring through a nucleophilic substitution reaction, where the amine group on the pyrazole reacts with the nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated nitrophenyl derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-cyclobutyl-N-(4-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a nitro group.
5-cyclobutyl-N-(4-chlorophenyl)-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.
5-cyclobutyl-N-(4-aminophenyl)-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it distinct from its analogs. This group can participate in various redox reactions and influence the compound’s reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
403595-35-7 |
|---|---|
Formule moléculaire |
C13H14N4O2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-6-4-10(5-7-11)14-13-8-12(15-16-13)9-2-1-3-9/h4-9H,1-3H2,(H2,14,15,16) |
Clé InChI |
AZNRZRAFNYMLPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC(=NN2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


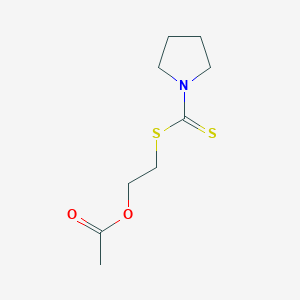

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

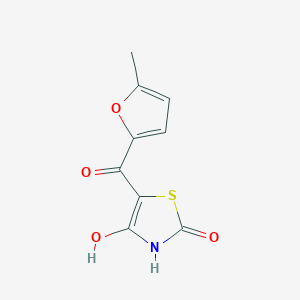
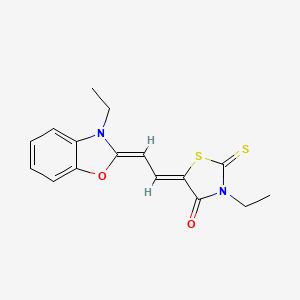
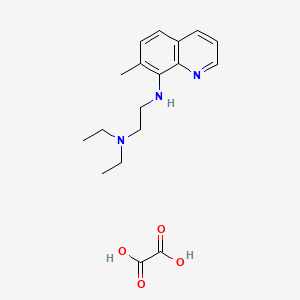
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
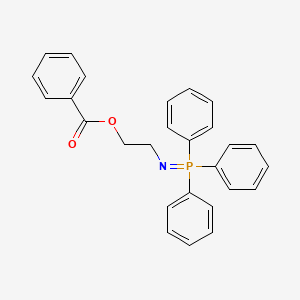
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
